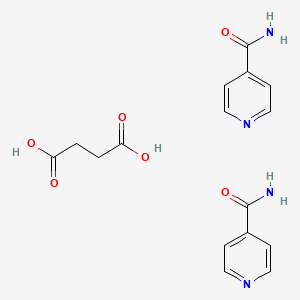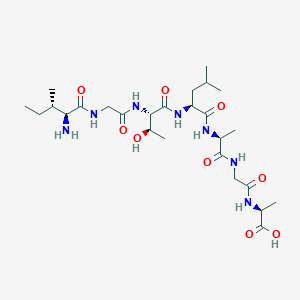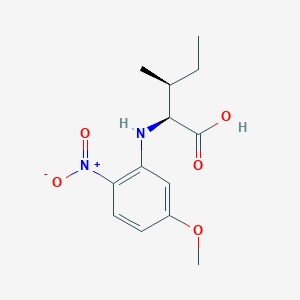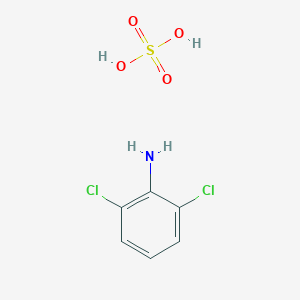
Butanedioic acid--pyridine-4-carboxamide (1/2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid–pyridine-4-carboxamide typically involves the amidation of butanedioic acid with pyridine-4-carboxamide. This reaction can be catalyzed or non-catalyzed, depending on the desired conditions and efficiency. Catalytic amidation often involves the use of coupling reagents or catalysts to activate the carboxylic acid group, facilitating the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The specific methods and conditions can vary depending on the industrial setup and desired scale of production.
化学反应分析
Types of Reactions
Butanedioic acid–pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts for substitution reactions. The conditions for these reactions can vary, including temperature, pressure, and solvent choice .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
Butanedioic acid–pyridine-4-carboxamide has several scientific research applications:
作用机制
The mechanism by which butanedioic acid–pyridine-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the context of tuberculosis treatment, the compound acts as a prodrug that requires enzymatic hydrolysis to become active. This active form then inhibits the growth of Mycobacterium tuberculosis by inducing autophagy and disrupting metabolic processes .
相似化合物的比较
Similar Compounds
Pyridine-4-carboxamide: A related compound with similar structural features but lacking the butanedioic acid moiety.
Butanedioic acid: Another related compound that lacks the pyridine-4-carboxamide component.
Uniqueness
Butanedioic acid–pyridine-4-carboxamide is unique due to its combined structural features, which confer distinct chemical and biological properties. This combination allows it to participate in a wider range of reactions and applications compared to its individual components .
属性
CAS 编号 |
478921-06-1 |
|---|---|
分子式 |
C16H18N4O6 |
分子量 |
362.34 g/mol |
IUPAC 名称 |
butanedioic acid;pyridine-4-carboxamide |
InChI |
InChI=1S/2C6H6N2O.C4H6O4/c2*7-6(9)5-1-3-8-4-2-5;5-3(6)1-2-4(7)8/h2*1-4H,(H2,7,9);1-2H2,(H,5,6)(H,7,8) |
InChI 键 |
NVPTYYFEKZPRAW-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C(=O)N.C1=CN=CC=C1C(=O)N.C(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Morpholine, 4-[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]-](/img/structure/B12589382.png)




![N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12589419.png)
![Methyl 3-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12589426.png)


![N-(2-nitrophenyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12589449.png)


![N-(4-Chlorobutyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B12589465.png)
